molecular formula C20H13Cl2NO5 B2843515 (3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate CAS No. 338960-67-1

(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate

Cat. No.: B2843515
CAS No.: 338960-67-1
M. Wt: 418.23
InChI Key: QXBJLUWKGMIZJV-UHFFFAOYSA-N
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Description

“(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate” is a synthetic aromatic ester characterized by a nitro-substituted phenoxyphenyl group linked to a 3,4-dichlorobenzoate moiety.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO5/c21-16-8-7-14(11-17(16)22)20(24)27-12-13-6-9-19(18(10-13)23(25)26)28-15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJLUWKGMIZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, (3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a versatile building block for developing new compounds with desired properties.

Biology

The biological applications of this compound are primarily focused on its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess similar effects. Studies are ongoing to explore its mechanism of action at the molecular level, including its interactions with specific enzymes or receptors that could lead to therapeutic benefits.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases. Preliminary studies suggest that it may have applications in drug development aimed at combating cancer and infectious diseases. The ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety profiles.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed cytotoxic effects against various cancer cell lines; further studies are needed to confirm mechanisms.
Study CSynthesis of DerivativesDeveloped several derivatives with enhanced biological activities compared to the parent compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-Catalyzed Hydrolysis :
    In alkaline environments (e.g., NaOH/ethanol), the ester undergoes saponification to form 3,4-dichlorobenzoic acid and (3-nitro-4-phenoxyphenyl)methanol . This is consistent with the reactivity of methyl 3,4-dichlorobenzoate, which hydrolyzes to 3,4-dichlorobenzoic acid under similar conditions .

  • Acid-Catalyzed Hydrolysis :
    In acidic media (e.g., HCl), the ester cleaves to yield 3,4-dichlorobenzoic acid and the corresponding alcohol .

Reaction Type Conditions Products
Base-Catalyzed HydrolysisNaOH/ethanol, 25°C3,4-Dichlorobenzoic acid + (3-Nitro-4-phenoxyphenyl)methanol
Acid-Catalyzed HydrolysisHCl, reflux3,4-Dichlorobenzoic acid + (3-Nitro-4-phenoxyphenyl)methanol

Reduction of the Nitro Group

The nitro group at the 3-position of the phenoxyphenyl moiety can be reduced to an amine. Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Fe/HCl) would yield (3-amino-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate . This transformation aligns with reductions observed in nitroaromatic pesticides .

Reduction Method Conditions Product
Catalytic HydrogenationH₂, Pd-C, ethanol(3-Amino-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate
Metal-Acid ReductionFe, HCl, 70°C(3-Amino-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups deactivate the aromatic rings, directing electrophiles to specific positions:

  • Nitration : Further nitration would occur at the meta position relative to existing substituents .

  • Halogenation : Chlorination is unlikely due to existing chloro groups, but bromination may proceed under strong Lewis acid catalysis .

Nucleophilic Aromatic Substitution

The 3,4-dichlorobenzoate moiety may undergo nucleophilic substitution under harsh conditions. For example:

  • Hydroxide Attack : At elevated temperatures, hydroxide ions could replace one chlorine atom, forming 3-chloro-4-hydroxybenzoate derivatives .

Stability Under Environmental Conditions

  • Photodegradation : The nitro group increases susceptibility to UV-induced degradation, potentially forming nitroso or phenolic derivatives .

  • Thermal Stability : The compound likely decomposes above 200°C, releasing chlorinated byproducts and CO₂ .

Comparative Reactivity with Analogues

Compared to structurally similar compounds like methyl 3,4-dichlorobenzoate or nitroaromatic pesticides , this compound exhibits:

  • Slower hydrolysis rates due to steric hindrance from the phenoxyphenyl group.

  • Higher redox stability than α,β-unsaturated ketones (e.g., BCC, DBC) .

Key Challenges and Research Gaps

  • Direct experimental data on this compound’s reactivity is limited; most inferences derive from analogs .

  • Environmental degradation pathways (e.g., soil metabolism) remain uncharacterized.

Comparison with Similar Compounds

Structural Analogs in the Dichlorobenzoate Family

The 3,4-dichlorobenzoate group is a critical structural feature influencing reactivity and physical properties. Key comparisons include:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Applications/Data Source
Methyl 3,4-dichlorobenzoate 205.03 Not reported >97.0 Reagent in organic synthesis
Methyl 3,5-dichlorobenzoate 205.03 56–60 >97.0 Analytical standard (600 ng/mL)
Target Compound ~454.2* Not reported ≥95 Research chemical (discontinued)
[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate 454.2 Not reported ≥95 Structural analog with fluorinated phenoxy group

*Estimated based on structural similarity to .

Key Observations :

  • Substituent Effects: The nitro group at the ortho position (relative to the phenoxy group) in the target compound may enhance electrophilic reactivity compared to non-nitro analogs, as nitro groups are strong electron-withdrawing substituents. This aligns with , where electron-withdrawing groups (e.g., -CN, -COPh) accelerate dehalogenation rates in similar systems .
  • Fluorinated vs. Nitrated Derivatives: The fluorinated analog () replaces the nitro group with 2,4-difluorophenoxy, likely reducing electron withdrawal and altering solubility or biological activity.

Reactivity and Functional Group Influence

  • Dichlorobenzoate Moieties: Both the target compound and methyl 3,5-dichlorobenzoate () exhibit reactivity typical of aryl chlorides, including susceptibility to nucleophilic substitution. However, the position of chlorine atoms (3,4 vs.
  • Nitro-Phenoxy Interactions: The nitro group in the target compound may stabilize intermediates in reduction or hydrolysis reactions, contrasting with methyl 3,4-dichlorobenzoate, which lacks such substituents.

Analytical and Commercial Considerations

  • Analytical Use : Methyl 3,5-dichlorobenzoate is employed as a performance check solution (600 ng/mL in MtBE), highlighting its role in method validation . The target compound’s discontinued commercial status () suggests niche research applications or challenges in synthesis scalability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the phenoxy-nitrobenzene precursor via nucleophilic aromatic substitution (e.g., reacting 4-nitrophenol with a halogenated benzene derivative under basic conditions).
  • Step 2 : Esterify the phenolic intermediate with 3,4-dichlorobenzoyl chloride using a coupling agent (e.g., DCC or DMAP) in anhydrous dichloromethane .
  • Characterization :
  • TLC : Monitor reaction progress using hexane/EtOH (1:1) solvent systems .
  • NMR : Confirm structure via 1H NMR (e.g., δ ~3.8–4.2 ppm for methyl ester protons; δ ~6.8–8.2 ppm for aromatic protons) .

Q. How can researchers assess the hydrolytic stability of the ester group under physiological conditions?

  • Methodology :

  • Experimental Design :
  • pH-Varied Hydrolysis : Incubate the compound in buffered solutions (pH 2–10) at 37°C.
  • Kinetic Analysis : Quantify degradation via HPLC-UV at 254 nm, calculating half-life (t₁/₂) .
  • Key Parameters :
  • Hydrolysis rates increase in alkaline conditions due to nucleophilic attack on the ester carbonyl.
  • Stability correlates with electron-withdrawing effects of nitro and chloro substituents .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to target enzymes (e.g., cytochrome P450)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s nitro/chloro groups and enzyme active sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under simulated physiological conditions .
  • Validation : Compare predictions with in vitro inhibition assays (e.g., IC₅₀ determination via fluorometric assays) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity in cell lines)?

  • Methodology :

  • Meta-Analysis : Systematically review literature to identify variables (e.g., cell type, exposure time, solvent used).
  • Controlled Replication :
  • Cell Culture : Test the compound in standardized cell lines (e.g., HEK-293 vs. HepG2) with matched protocols.
  • Dose-Response : Use Hill slope analysis to differentiate between true toxicity and assay artifacts .
  • Mechanistic Studies : Perform ROS assays or mitochondrial membrane potential measurements to clarify toxicity pathways .

Q. How can environmental fate studies evaluate the compound’s persistence in aquatic ecosystems?

  • Methodology :

  • Abiotic Degradation :
  • Photolysis : Expose to UV light (λ = 254 nm) in water; monitor degradation via LC-MS.
  • Hydrolysis : Measure half-life in natural water samples at varying temperatures .
  • Biotic Degradation :
  • Microbial Assays : Use OECD 301B guidelines to assess biodegradability with activated sludge .

Methodological Challenges & Solutions

Q. What analytical techniques differentiate regioisomeric byproducts during synthesis?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid).
  • NMR NOE : Detect spatial proximity of nitro and phenoxy groups to confirm regiochemistry .
  • XRD : Resolve ambiguous cases via single-crystal diffraction (if crystallizable) .

Q. How to optimize reaction yields for large-scale synthesis while minimizing hazardous byproducts?

  • Methodology :

  • DoE Approach : Use a factorial design to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

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